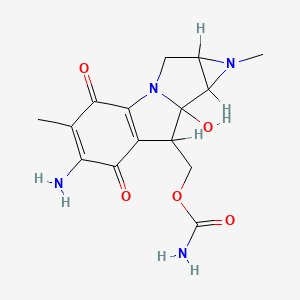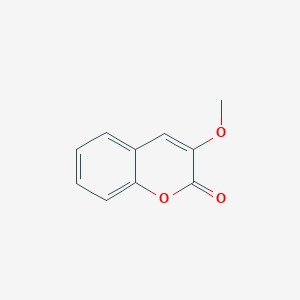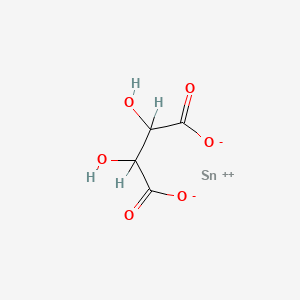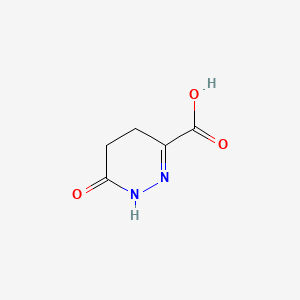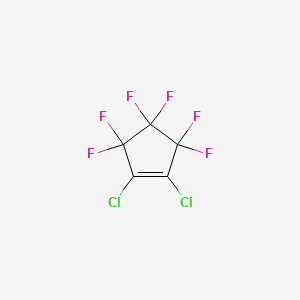
1,2-Diclorohexafluorociclopenceno
Descripción general
Descripción
1,2-Dichlorohexafluorocyclopentene is a compound of significant interest due to its unique chemical and physical properties, which make it relevant for various scientific studies and applications in materials science and chemistry. Its molecular structure and reactivity offer insight into the behavior of halogenated and fluorinated cyclopentenes.
Synthesis Analysis
The synthesis of 1,2-dichlorohexafluorocyclopentene involves chemical reactions that allow for the introduction of chloro and fluoro groups into the cyclopentene ring. Il'chenko et al. (1982) describe the synthesis of 2-chlorohexafluorocyclopentene carbonitriles, showcasing methods to introduce fluorine atoms and chloro groups into the cyclopentene structure, which is closely related to the compound of interest (Il'chenko et al., 1982).
Molecular Structure Analysis
The molecular structure of 1,2-dichlorohexafluorocyclopentene is characterized by its cyclopentene backbone with fluorine and chlorine substituents. This structure significantly influences its chemical behavior, including reactivity and physical properties. Research on related compounds, like the photochromic organoboron-based dithienylcyclopentene modulated by fluoride and mercuric(II) ions, provides insights into how variations in molecular structure can affect the optical and electronic properties of cyclopentene derivatives (Zhou et al., 2007).
Chemical Reactions and Properties
1,2-Dichlorohexafluorocyclopentene undergoes various chemical reactions, highlighting its reactivity towards nucleophiles and electrophiles. Mir and Shreeve (1994) explored the reactions of 1,2-dichlorohexafluorocyclopent-1-ene with compounds like 2-mercaptoethanol, showcasing the compound's reactivity and the potential for synthesizing derivatives with interesting properties (Mir & Shreeve, 1994).
Physical Properties Analysis
The physical properties of 1,2-dichlorohexafluorocyclopentene, such as melting point, boiling point, and solubility, are influenced by its halogenated structure. Research on similar fluorinated compounds provides valuable insights into how these properties are affected by the presence of fluorine and chlorine atoms within the cyclopentene ring.
Chemical Properties Analysis
The chemical properties of 1,2-dichlorohexafluorocyclopentene, including its acidity, basicity, and reactivity towards various chemical reagents, are critical for understanding its behavior in chemical reactions. The work of Stockel (1968) on the reactions of 1,2-dichlorohexafluorocyclopentene with secondary phosphines illustrates the compound's reactivity and the formation of monoderivatives, highlighting its potential for further chemical modification (Stockel, 1968).
Aplicaciones Científicas De Investigación
Síntesis de Dialilperfluorociclopencenos Inversos
1,2-Diclorohexafluorociclopenceno: se utiliza en la síntesis de dialilperfluorociclopencenos inversos . Estos compuestos son significativos por su uso potencial en electrónica orgánica y fotónica debido a sus propiedades electrónicas únicas. El proceso involucra una reacción con compuestos arílicos bajo condiciones controladas para formar el anillo ciclopenceno con grupos arílicos unidos.
Producción de Fluoro-bistienilciclopencenos (F-BTCs)
Este químico sirve como precursor en la producción de F-BTCs . Los F-BTCs son de interés en la ciencia de materiales para crear sistemas moleculares sensibles. Pueden cambiar su conformación en respuesta a estímulos externos como la luz, lo que los hace adecuados para aplicaciones en materiales inteligentes e interruptores moleculares.
Creación de Cristales Líquidos Halogenados
Debido a su naturaleza halogenada, This compound se puede utilizar para crear nuevos tipos de cristales líquidos . Estos cristales líquidos pueden tener una estabilidad térmica mejorada y propiedades electroópticas únicas, lo que los hace útiles en tecnologías de visualización avanzadas y dispositivos ópticos.
Desarrollo de Compuestos Perfluorados
El compuesto es instrumental en el desarrollo de compuestos perfluorados, que son compuestos donde todos los átomos de hidrógeno son reemplazados por flúor . Estas sustancias tienen aplicaciones en diversas industrias, incluidas la aeroespacial y la médica, debido a su resistencia a solventes, ácidos y bases, así como a su alta estabilidad térmica.
Investigación en Química Medicinal
En química medicinal, This compound se puede utilizar para sintetizar bloques de construcción para el desarrollo de fármacos . Su estructura única permite la creación de nuevos productos farmacéuticos con potencial eficacia contra diversas enfermedades.
Estudios Ambientales
Este compuesto también se puede utilizar en estudios ambientales para comprender el comportamiento de los compuestos fluorados en la atmósfera . Su reactividad y productos de descomposición pueden proporcionar información sobre el impacto ambiental de compuestos similares.
Análisis Bioquímico
Biochemical Properties
1,2-Dichlorohexafluorocyclopentene plays a significant role in biochemical reactions due to its halogenated structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to synthesize inverse diarylperfluorocyclopentenes and fluoro-bisthienylcyclopentenes . These interactions are primarily driven by the compound’s ability to form stable complexes with these biomolecules, thereby influencing their activity and function.
Cellular Effects
The effects of 1,2-Dichlorohexafluorocyclopentene on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause respiratory irritation and toxicity when inhaled, as well as skin and eye irritation . These effects suggest that 1,2-Dichlorohexafluorocyclopentene can significantly alter cellular functions, potentially leading to adverse outcomes in exposed cells.
Molecular Mechanism
At the molecular level, 1,2-Dichlorohexafluorocyclopentene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been used in hydrodechlorination reactions involving zinc insertion into carbon-chlorine bonds . This interaction can result in the formation of new compounds, thereby altering the biochemical pathways within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dichlorohexafluorocyclopentene can change over time. The compound is relatively stable, with a boiling point of 90°C and a density of 1.635 g/mL at 25°C . Its long-term effects on cellular function are still being studied. It is known to cause acute toxicity upon inhalation and ingestion, which may lead to long-term respiratory and systemic effects .
Dosage Effects in Animal Models
The effects of 1,2-Dichlorohexafluorocyclopentene vary with different dosages in animal models. At high doses, it has been observed to cause convulsions, ataxia, liver injury, and kidney injury These toxic effects highlight the importance of careful dosage control when using this compound in experimental settings
Metabolic Pathways
1,2-Dichlorohexafluorocyclopentene is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and hydrolysis . These reactions are catalyzed by enzymes such as cytochrome P450, which help in the detoxification and excretion of the compound. The metabolic flux and levels of metabolites can be significantly affected by the presence of 1,2-Dichlorohexafluorocyclopentene.
Transport and Distribution
The transport and distribution of 1,2-Dichlorohexafluorocyclopentene within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s behavior in biological systems.
Subcellular Localization
1,2-Dichlorohexafluorocyclopentene’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function
Propiedades
IUPAC Name |
1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F6/c6-1-2(7)4(10,11)5(12,13)3(1,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPBVCKGWWGZDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(C1(F)F)(F)F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061038 | |
| Record name | 1,2-Dichlorohexafluorocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Boiling point = 90 deg C; Not miscible or difficult to mix in water; [MSDSonline] | |
| Record name | 1,2-Dichlorohexafluoro-1-cyclopentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7897 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
706-79-6 | |
| Record name | 1,2-Dichloro-3,3,4,4,5,5-hexafluorocyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichlorohexafluorocyclopentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dichlorohexafluorocyclopentene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentene, 1,2-dichloro-3,3,4,4,5,5-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dichlorohexafluorocyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichlorohexafluorocyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DICHLOROHEXAFLUOROCYCLOPENTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU5ZEW9Z5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common reactions of 1,2-Dichlorohexafluorocyclopentene with nucleophiles?
A: 1,2-Dichlorohexafluorocyclopentene readily undergoes nucleophilic substitution reactions. For instance, it reacts with phenols to yield substituted cyclopentenes. [] This reactivity stems from the electron-withdrawing effect of the fluorine atoms, which makes the carbon atoms attached to chlorine more susceptible to nucleophilic attack. Interestingly, the reaction with secondary phosphines, like dicyclohexylphosphine and diphenylphosphine, primarily results in the displacement of a single vinylic chlorine atom. [] This selectivity highlights the influence of steric factors in these reactions.
Q2: Can 1,2-Dichlorohexafluorocyclopentene be used in organometallic synthesis?
A: Yes, it reacts with carbonylmetal anions like [Re(CO)5]– and [π-C5H5·Fe(CO)2]–, leading to the substitution of one of the chlorine atoms with the metal complex. [] This highlights its potential as a building block for synthesizing organometallic compounds.
Q3: What is the role of 1,2-Dichlorohexafluorocyclopentene in the synthesis of diarylethenes?
A: It serves as a key starting material in the Suzuki-Miyaura coupling reaction for synthesizing diverse diarylethenes. [] This reaction allows the incorporation of various aryl groups, including those containing thiophenes with substituents like cyano and ester functionalities, broadening the scope of accessible diarylethene derivatives.
Q4: How does 1,2-Dichlorohexafluorocyclopentene react with cyclic tetraaminophosphoranes?
A: It reacts with tetracyclic tetraaminophosphoranes, like Cyclenphosphorane, to replace a chlorine atom with the phosphorane moiety, yielding compounds like monochlorotetrafluorocyclobutenylcyclenphosphorane. [] This reaction expands the chemical space of fluorinated phosphorane derivatives, which could have potential applications in various fields.
Q5: Can 1,2-Dichlorohexafluorocyclopentene be used to synthesize other fluorinated compounds?
A: Yes, it serves as a precursor for synthesizing 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopentene via fluorination with anhydrous hydrogen fluoride. [] Chromium-based catalysts, particularly those doped with zinc and prepared through sol-gel auto-combustion methods, have shown promising activity for this transformation.
Q6: Have any studies investigated the hydrodechlorination of 1,2-Dichlorohexafluorocyclopentene?
A: Yes, research has explored hydrodechlorination using a bifunctional solvent-driven approach. [] This work delves into the mechanistic aspects of this reaction, providing insights into the role of the solvent and the catalyst in facilitating the selective removal of chlorine atoms.
Q7: What spectroscopic techniques are used to characterize 1,2-Dichlorohexafluorocyclopentene and its derivatives?
A: Various spectroscopic methods are employed to characterize this compound and its derivatives. Infrared (IR) spectroscopy helps identify functional groups and their bonding environments. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F and 31P NMR, provides crucial information about the structure and bonding in these fluorinated compounds. [] These techniques are essential for confirming the structures of newly synthesized compounds and understanding their properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methylphenyl)methyl]-4-(1-pyrrolidinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1213136.png)
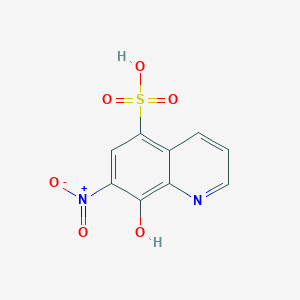
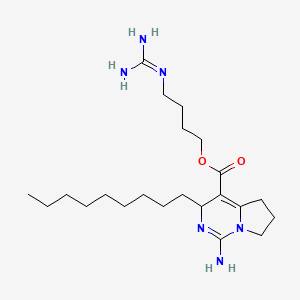

![Cyclo[threonyl-(4-hydroxyprolyl)-(3,4-dihydroxyhomotyrosyl)-(3-hydroxyglutaminyl)-(3-hydroxy-4-methylprolyl)-Ngamma-(4,5-dihydroxyornithine)]-Nalpha-(10,12-dimethyltetradecanoylamide)](/img/structure/B1213145.png)
![(2s)-2-[[(1s)-1-[[(1s)-1-[[(1r)-1-Benzyl-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-4-guanidino-butyl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1213146.png)
